

In-Depth Technical Guide: Boc-NH-PEG11-C2-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-NH-PEG11-C2-acid**

Cat. No.: **B11932335**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of **Boc-NH-PEG11-C2-acid**, a heterobifunctional linker molecule. It is designed to serve as a practical resource for professionals engaged in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Profile

Boc-NH-PEG11-C2-acid, systematically named t-Boc-N-Amido-PEG11-Acetic acid, is a chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This configuration allows for the sequential and controlled conjugation of two different molecules. The Boc group provides a stable protecting group for the amine, which can be selectively removed under mild acidic conditions, while the carboxylic acid is available for coupling reactions, typically forming an amide bond.

Physicochemical and Structural Data

The key quantitative data for **Boc-NH-PEG11-C2-acid** are summarized below.

Property	Data
Full Chemical Name	t-Boc-N-Amido-PEG11-Acetic acid[1]
Common Synonyms	Boc-PEG11-acid, BocNH-PEG11-CH ₂ COOH[1]
CAS Number	Not Available (N/A)[1][2]
Molecular Formula	C ₂₉ H ₅₇ NO ₁₅ [1]
Molecular Weight	659.76 g/mol [1]
Appearance	Colorless Viscous Liquid[1]
Recommended Storage	-18°C for long-term storage, protected from light[1]

Role in PROTAC Synthesis: A Logical Workflow

The primary application of **Boc-NH-PEG11-C2-acid** is in the modular synthesis of PROTACs. Its bifunctional nature allows it to bridge two distinct ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The logical workflow for constructing a PROTAC using this linker is a sequential process, leveraging its orthogonal protecting groups.



[Click to download full resolution via product page](#)

Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving **Boc-NH-PEG11-C2-acid**.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

This protocol describes the coupling of the linker's carboxylic acid to an amine-bearing molecule (e.g., an E3 ligase ligand).

- Objective: To form a stable amide bond between the linker and the first ligand.
- Materials:
 - **Boc-NH-PEG11-C2-acid**
 - Amine-containing ligand (1.0 eq)
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
 - DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
 - Anhydrous DMF (N,N-Dimethylformamide)
- Methodology:
 - In a dry, inert atmosphere, dissolve **Boc-NH-PEG11-C2-acid** (1.0 eq) in anhydrous DMF.
 - Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
 - Stir the mixture at room temperature (20-25°C) for 20 minutes to pre-activate the carboxylic acid.
 - Add the amine-containing ligand to the activated linker solution.
 - Continue stirring at room temperature for 4-12 hours. Monitor reaction progress using LC-MS.

- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel.

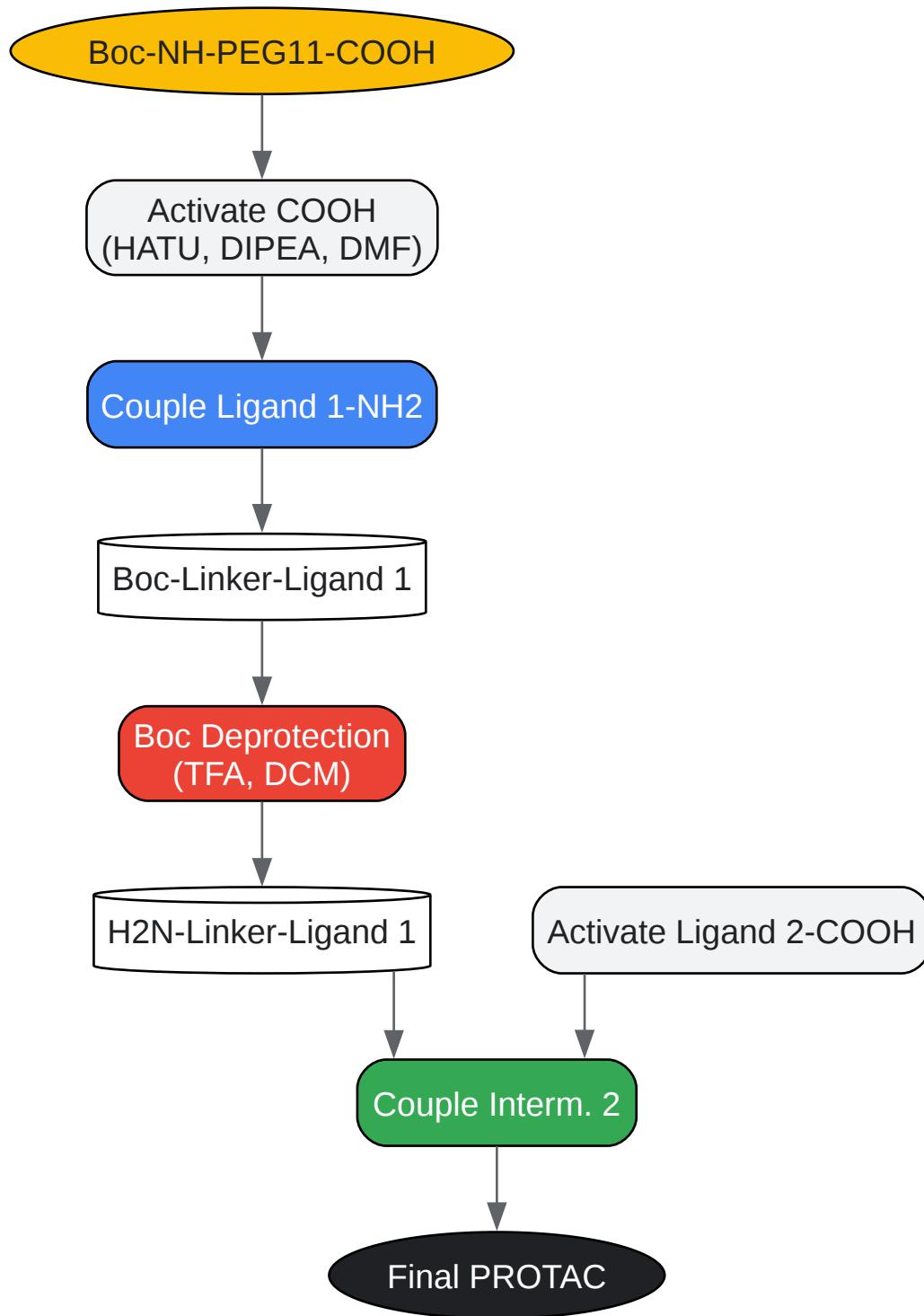
Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation.

- Objective: To selectively cleave the Boc group without disturbing the newly formed amide bond.
- Materials:
 - Boc-protected conjugate from Protocol 1
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
- Methodology:
 - Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M concentration).
 - Add TFA to the solution to a final concentration of 20% (v/v).
 - Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
 - Remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (3x) to ensure complete removal of residual acid.
 - The resulting TFA salt of the amine is typically used directly in the next step without further purification.

General Experimental Workflow Diagram

The end-to-end process of synthesizing a complete PROTAC molecule is visualized below.

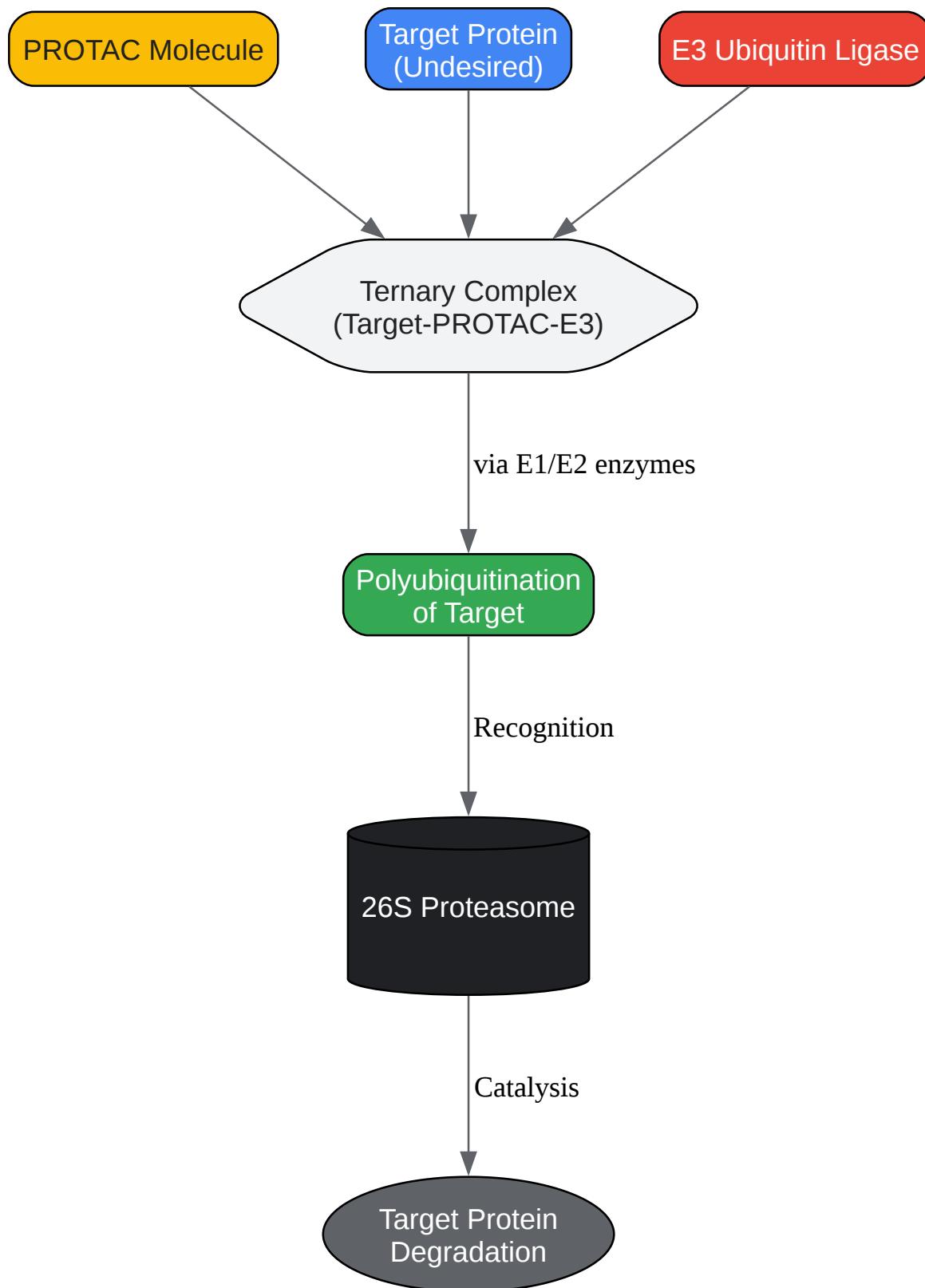


[Click to download full resolution via product page](#)

Caption: A step-by-step experimental workflow for PROTAC synthesis.

Associated Signaling Pathway: The Ubiquitin-Proteasome System

The PROTAC molecule synthesized using the **Boc-NH-PEG11-C2-acid** linker does not have its own signaling activity. Instead, it hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the degradation of a specific target protein.



[Click to download full resolution via product page](#)

Caption: The PROTAC-mediated protein degradation pathway via the UPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. purepeg.com [purepeg.com]
- 2. Boc-NH-PEG11-C2-acid [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-NH-PEG11-C2-acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11932335#boc-nh-peg11-c2-acid-structure-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com